molecular formula C24H17NO B12944758 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine

Cat. No.: B12944758
M. Wt: 335.4 g/mol
InChI Key: SZOFSHPSDMYXKP-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine: is an organic compound with the molecular formula C24H17NO. It is a solid substance, typically appearing as white or light yellow crystals. This compound is known for its applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine generally involves a multi-step reaction. One common method starts with benzofuran as the initial material, which undergoes a reaction under alkaline conditions with nitrobenzene to form a nitro product. This nitro product is then reduced to the corresponding amine using reagents such as sodium nitrite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving crystallization or other purification methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to nucleic acids, allowing for the detection and quantification of these molecules in biological samples. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    3-Aminodibenzofuran: This compound is structurally similar and shares some chemical properties with N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine.

    Dibenzofuran: Another related compound, often used in similar applications.

Uniqueness: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine is unique due to its specific biphenyl and dibenzofuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as advanced organic synthesis and specific biological assays .

Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-phenylphenyl)dibenzofuran-3-amine

InChI

InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H

InChI Key

SZOFSHPSDMYXKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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